molecular formula C7H13N3O6 B14088697 Urea, N'-arabinosyl-N-methyl-N-nitroso-

Urea, N'-arabinosyl-N-methyl-N-nitroso-

Cat. No.: B14088697
M. Wt: 235.19 g/mol
InChI Key: BADMGRJDJPQBLS-UHFFFAOYSA-N
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Description

N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea is a nitrosourea derivative with potential antineoplastic activity. This compound is known for its ability to cross the blood-brain barrier, making it a valuable agent in the treatment of brain tumors. It is a part of the larger family of nitrosoureas, which are extensively studied for their antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea involves the reaction of L-arabinose with methyl isocyanate and nitrous acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

Industrial production of N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosourea chemistry.

    Biology: Investigated for its effects on cellular processes and DNA interactions.

    Medicine: Explored for its potential as an antineoplastic agent, particularly in the treatment of brain tumors.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea is unique due to its ability to cross the blood-brain barrier and its specific molecular structure, which provides distinct antitumor properties compared to other nitrosoureas .

Properties

Molecular Formula

C7H13N3O6

Molecular Weight

235.19 g/mol

IUPAC Name

1-methyl-1-nitroso-3-(3,4,5-trihydroxyoxan-2-yl)urea

InChI

InChI=1S/C7H13N3O6/c1-10(9-15)7(14)8-6-5(13)4(12)3(11)2-16-6/h3-6,11-13H,2H2,1H3,(H,8,14)

InChI Key

BADMGRJDJPQBLS-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1C(C(C(CO1)O)O)O)N=O

Origin of Product

United States

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